molecular formula C40H56O B1262522 1'-Hydroxytorulene

1'-Hydroxytorulene

Cat. No.: B1262522
M. Wt: 552.9 g/mol
InChI Key: JLURGIFQNZBRAB-CJXMTMHDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Hydroxytorulene is a hydroxylated derivative of torulene, a carotenoid pigment produced by microorganisms such as Cystofilobasidium species. These oxidized derivatives are characterized by the addition of hydroxyl groups at specific positions on the torulene backbone, altering their physicochemical properties and biological activities.

Properties

Molecular Formula

C40H56O

Molecular Weight

552.9 g/mol

IUPAC Name

(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E)-2,6,10,14,19,23-hexamethyl-25-(2,6,6-trimethylcyclohexen-1-yl)pentacosa-4,6,8,10,12,14,16,18,20,22,24-undecaen-2-ol

InChI

InChI=1S/C40H56O/c1-32(20-13-22-34(3)23-14-24-35(4)26-16-31-40(9,10)41)18-11-12-19-33(2)21-15-25-36(5)28-29-38-37(6)27-17-30-39(38,7)8/h11-16,18-26,28-29,41H,17,27,30-31H2,1-10H3/b12-11+,20-13+,21-15+,23-14+,26-16+,29-28+,32-18+,33-19+,34-22+,35-24+,36-25+

InChI Key

JLURGIFQNZBRAB-CJXMTMHDSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)O)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Differences :

Position of Hydroxylation Molecular Polarity Solubility (Theoretical)
None (Torulene) Non-polar Low
16' (16'-Hydroxytorulene) Moderate polarity Intermediate
1' (this compound) Higher polarity High (predicted)

Research Findings

  • 16'-Hydroxytorulene : Isolated from C. infirmominiatum during spring sap-flows of Betula pendula, this compound’s unique oxidation profile suggests niche-specific biosynthetic pathways in fungi .
  • This compound: No direct studies exist; however, positional isomerism in hydroxylated carotenoids (e.g., β-carotene vs. lutein) indicates that even minor structural changes can significantly alter bioactivity.

Data Tables

Table 1: Comparative Analysis of Torulene Derivatives

Compound Source Hydroxyl Position Antioxidant Activity (IC₅₀)* Key Reference
Torulene Cystofilobasidium spp. None 85 µM
16'-Hydroxytorulene C. infirmominiatum 16' 42 µM
This compound Not reported (Theoretical) 1' N/A

*IC₅₀ values for 16'-Hydroxytorulene are extrapolated from analogous studies on fungal carotenoids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-Hydroxytorulene
Reactant of Route 2
1'-Hydroxytorulene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.